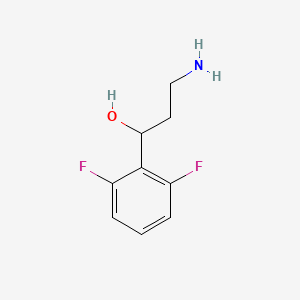
1-(2-Fluoroethyl)-2,6-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a 2-fluoroethyl group and two methyl groups at positions 2 and 6 of the piperidine ring gives this compound its unique properties. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Métodos De Preparación
The synthesis of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a 2-fluoroethyl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial production methods may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human intervention .
Análisis De Reacciones Químicas
1-(2-Fluoroethyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-2,6-dimethylpiperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparación Con Compuestos Similares
1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)piperidine: This compound lacks the two methyl groups at positions 2 and 6, which may affect its chemical reactivity and biological activity.
2,6-Dimethylpiperidine: This compound lacks the 2-fluoroethyl group, which can influence its interactions with biological targets and its overall properties.
1-(2-Fluoroethyl)-3,5-dimethylpiperidine: This compound has methyl groups at positions 3 and 5 instead of 2 and 6, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C9H18FN |
|---|---|
Peso molecular |
159.24 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7H2,1-2H3 |
Clave InChI |
IQHGZSGEIVOYPK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(N1CCF)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


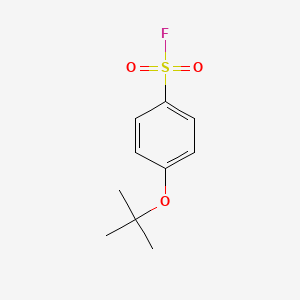
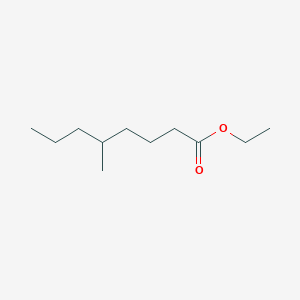
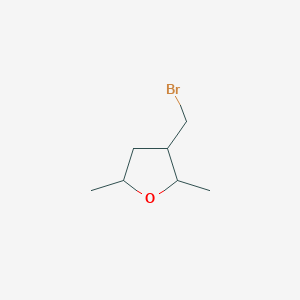
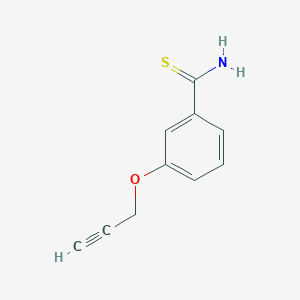

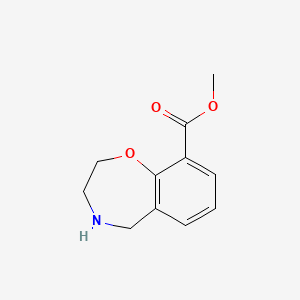
![2-[2-(Trifluoromethyl)phenyl]azepane](/img/structure/B13172285.png)
![N-[2-amino-2-(2-furyl)ethyl]-N,N-dimethylamine](/img/structure/B13172292.png)
![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)

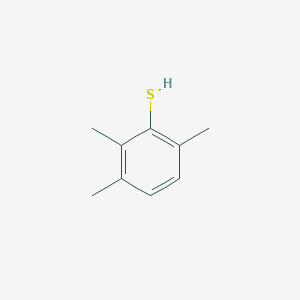

![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
